7-Methoxyquinazoline-4-carboxylic acid
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Overview
Description
7-Methoxyquinazoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinazoline-4-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the refluxing of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which can then be further modified to produce the desired quinazoline derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinazoline-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines with enhanced biological activities .
Scientific Research Applications
7-Methoxyquinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxyquinazoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinazolinone: Similar in structure but with a carbonyl group at the 4-position instead of a carboxylic acid group.
Quinoline-4-carboxylic acid: Another related compound with a different nitrogen arrangement in the ring.
Uniqueness: 7-Methoxyquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-methoxyquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-6-2-3-7-8(4-6)11-5-12-9(7)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
BAXAZVSECVADJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=N2)C(=O)O |
Origin of Product |
United States |
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